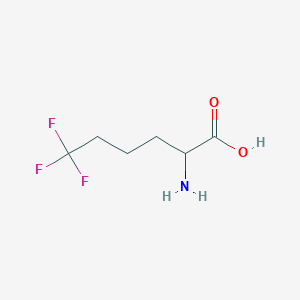
6,6,6-三氟正亮氨酸
描述
6,6,6-Trifluoronorleucine is a fluorinated amino acid derivative known for its unique structural properties and biological activities.
科学研究应用
6,6,6-Trifluoronorleucine has a wide range of scientific research applications:
作用机制
Target of Action
6,6,6-Trifluoronorleucine is a fluorinated amino acid that has been synthesized for various applications in medicinal chemistry It’s known that fluorinated amino acids can mimic natural peptide-receptor interactions , suggesting that 6,6,6-Trifluoronorleucine may interact with specific protein receptors or enzymes in the body.
Mode of Action
It’s known that fluorinated amino acids can lead to improved pharmacokinetics and greater oxidative metabolic stability . This suggests that 6,6,6-Trifluoronorleucine may interact with its targets in a way that enhances the stability and effectiveness of the resulting biochemical reactions.
Biochemical Pathways
It’s known that fluorinated amino acids can be used in bio-medicinal studies and drug design , suggesting that 6,6,6-Trifluoronorleucine may influence a variety of biochemical pathways related to disease treatment and prevention.
Pharmacokinetics
The strategic fluorination of amino acids usually leads to improved pharmacokinetics . This suggests that 6,6,6-Trifluoronorleucine may have favorable ADME properties that enhance its bioavailability and effectiveness in the body.
Result of Action
6,6,6-Trifluoronorleucine and its derivatives have been shown to possess interesting biological properties, such as antitumor , antimicrobial , and enzyme inhibitory activity . This suggests that the molecular and cellular effects of 6,6,6-Trifluoronorleucine’s action may include the inhibition of tumor growth, the killing or inhibition of harmful microorganisms, and the inhibition of specific enzymes.
生化分析
Biochemical Properties
It is known that the strategic fluorination usually leads to improved pharmacokinetics and greater oxidative metabolic stability . The presence of tailor-made amino acids residues allows for more precise mimicking of the natural peptide–receptor interactions .
Cellular Effects
It is known that it has antitumor , antimicrobial , and enzyme inhibitory activity .
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trifluoronorleucine typically involves the alkylation of chiral glycine equivalents. One common method is the alkylation reaction using chiral nickel (II) complexes. This method is operationally convenient, robust, and scalable, yielding the target amino acid with high enantiomeric purity .
Industrial Production Methods: Industrial production of 6,6,6-Trifluoronorleucine involves similar synthetic routes but on a larger scale. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for large-scale manufacturing .
化学反应分析
Types of Reactions: 6,6,6-Trifluoronorleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the molecule .
相似化合物的比较
2-Amino-6,6,6-trifluorohexanoic acid: Another fluorinated amino acid with similar properties.
Fluorinated α-amino acids: These compounds share structural traits and are used in similar applications.
Uniqueness: 6,6,6-Trifluoronorleucine stands out due to its specific fluorination pattern, which imparts unique biological activities and stability. Its ability to enhance the pharmacokinetic properties of peptides and proteins makes it a valuable compound in various fields of research .
属性
IUPAC Name |
2-amino-6,6,6-trifluorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWGWBXZIDRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281588 | |
| Record name | 6,6,6-trifluoronorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120200-04-6 | |
| Record name | 6,6,6-trifluoronorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6,6-Trifluoro-DL-norleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the hydrophobicity of 6,6,6-Trifluoronorleucine compare to natural amino acids?
A2: While the research provided doesn't directly compare hydrophobicity, it reveals valuable insights into Tfn's interaction with water. Studies using Tfn in coiled-coil proteins demonstrate that its trifluoromethyl group interacts with water differently than typical C-H bonds. The strong, static dipole moment of the C-F bond results in slower hydration dynamics compared to natural amino acids. [] This suggests that Tfn may exhibit altered hydrophobic/hydrophilic interactions compared to natural residues, potentially impacting protein folding and stability.
Q2: Can 6,6,6-Trifluoronorleucine be incorporated into proteins in living cells?
A3: Yes, researchers successfully incorporated Tfn into proteins in Escherichia coli cells. [] Achieving this requires engineering the substrate specificity of methionyl-tRNA synthetase (MetRS), the enzyme responsible for attaching methionine to its corresponding tRNA. By screening a library of MetRS variants, researchers identified a mutant capable of efficiently charging tRNA with Tfn, enabling its incorporation into proteins during translation. [] This highlights the potential of engineering the translational machinery for incorporating noncanonical amino acids like Tfn into proteins in living cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


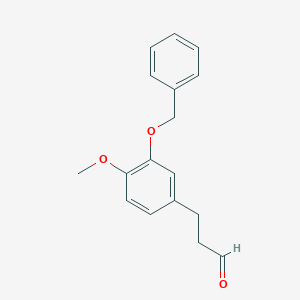
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)
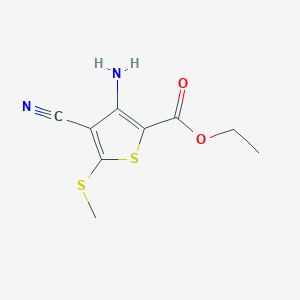

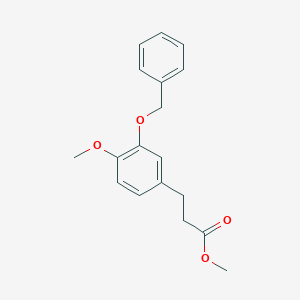
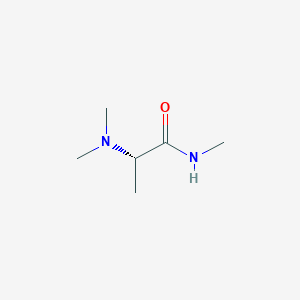
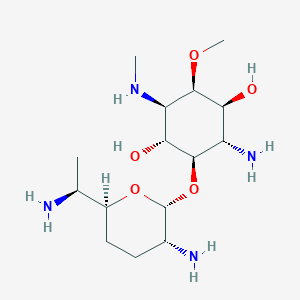
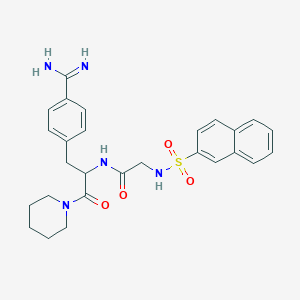
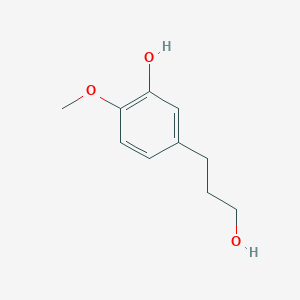
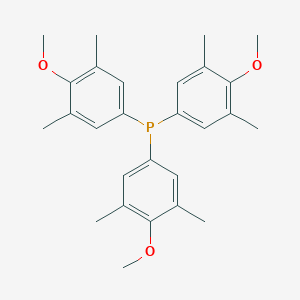
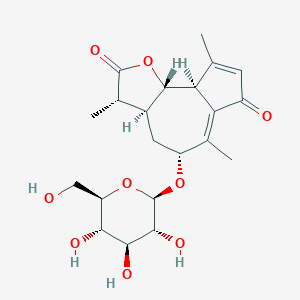
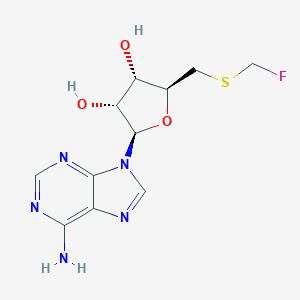
![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
